molecular formula C18H13NS B14119732 N-(naphthalen-2-yl)-1-benzothiophen-3-amine

N-(naphthalen-2-yl)-1-benzothiophen-3-amine

Cat. No.: B14119732
M. Wt: 275.4 g/mol
InChI Key: CAZSMVIFHAEQEV-UHFFFAOYSA-N
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Description

N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine is a compound that combines the structural features of both benzo[b]thiophene and naphthalene

Properties

Molecular Formula

C18H13NS

Molecular Weight

275.4 g/mol

IUPAC Name

N-naphthalen-2-yl-1-benzothiophen-3-amine

InChI

InChI=1S/C18H13NS/c1-2-6-14-11-15(10-9-13(14)5-1)19-17-12-20-18-8-4-3-7-16(17)18/h1-12,19H

InChI Key

CAZSMVIFHAEQEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CSC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine typically involves the coupling of benzo[b]thiophene and naphthalene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a benzo[b]thiophene boronic acid with a naphthalene halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, organometallic reagents, and strong bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized thiophene and naphthalene derivatives.

Scientific Research Applications

N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine can be compared with other similar compounds, such as:

List of Similar Compounds

N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine stands out due to its unique combination of benzo[b]thiophene and naphthalene structures, offering distinct properties and applications in various scientific fields.

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